Ethyl 4,6-dihydroxy-5-nitronicotinate has the molecular formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol. It is recognized by its CAS number 6317-97-1 and is characterized by two hydroxyl groups and a nitro group attached to a pyridine ring. The compound exhibits a melting point range of 243°C to 246°C, indicating its solid-state stability under standard conditions .
Ethyl 4,6-dihydroxy-5-nitronicotinate exhibits notable biological activities, particularly in the realm of pharmacology. Its structure suggests potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, it may possess antimicrobial activities owing to the nitro group, which is known for its efficacy against various pathogens .
Several methods have been developed for synthesizing ethyl 4,6-dihydroxy-5-nitronicotinate:
Ethyl 4,6-dihydroxy-5-nitronicotinate has several applications:
Studies on ethyl 4,6-dihydroxy-5-nitronicotinate have highlighted its interactions with various biological macromolecules:
Ethyl 4,6-dihydroxy-5-nitronicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 | 0.73 | Methyl group instead of ethyl; similar biological activity |
Methyl 2-amino-5-nitronicotinate | 88312-64-5 | 0.69 | Contains an amino group; different reactivity profile |
6-Hydroxy-5-nitronicotinic acid | 6635-31-0 | 0.80 | Lacks ethoxy group; focuses on acid functionality |
Methyl 4-hydroxy-3-nitropyridin-2(1H)-one | 89282-12-2 | 0.75 | Different positioning of functional groups |
Ethyl 4,6-dihydroxy-5-nitronicotinate is unique due to its specific arrangement of hydroxyl and nitro groups on the pyridine ring, which influences its biological activity and potential applications.